molecular formula C16H16N4O3S B15000926 N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide

N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide

Cat. No.: B15000926
M. Wt: 344.4 g/mol
InChI Key: HQGGQZIAUVDVFK-UHFFFAOYSA-N
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Description

N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thieno[2,3-b]pyridine core, an oxadiazole ring, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the oxadiazole ring and acetyl groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization of appropriate precursors.

    Oxadiazole Formation: Introduction of the oxadiazole ring via cyclization reactions involving hydrazides and carboxylic acids.

    Acetylation: Acetylation of the amine groups using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of the thieno[2,3-b]pyridine ring.

    Reduction: Reduction of the oxadiazole ring to form corresponding amines.

    Substitution: Nucleophilic substitution reactions at the acetyl groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Materials Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide: Unique due to its specific substitution pattern and combination of functional groups.

    Other Thieno[2,3-b]pyridine Derivatives: Similar core structure but different substituents, leading to varied properties and applications.

    Oxadiazole Derivatives: Similar oxadiazole ring but different core structures, affecting their reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of a thieno[2,3-b]pyridine core, oxadiazole ring, and acetyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide

InChI

InChI=1S/C16H16N4O3S/c1-7-6-8(2)17-16-12(7)13(20(10(4)21)11(5)22)14(24-16)15-19-18-9(3)23-15/h6H,1-5H3

InChI Key

HQGGQZIAUVDVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(O3)C)N(C(=O)C)C(=O)C)C

Origin of Product

United States

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